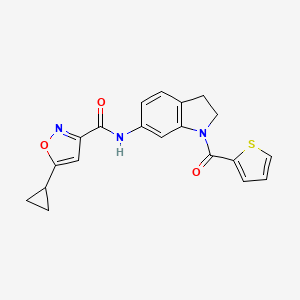
5-cyclopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-cyclopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, an isoxazole ring, a thiophene ring, and an indoline ring . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H10N2O2S . It consists of a cyclopropyl group attached to an isoxazole ring, which is further connected to an indoline ring through a carbonyl group. The indoline ring is also attached to a thiophene ring via another carbonyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Novel Synthetic Approaches : The development of novel synthetic approaches for heterocyclic compounds has been extensively studied. For instance, the synthesis of benzo- and heterocyclo-fused carbazoles and indoles through cycloaromatization demonstrates the versatility of these methodologies in accessing complex heterocyclic systems. Such synthetic strategies are crucial for the development of novel compounds with potential applications in various fields of chemistry and biology (Rao et al., 1999).
Cyclopropyl Group Incorporation : The incorporation of cyclopropyl groups into cysteine derivatives highlights the importance of cyclopropyl groups in medicinal chemistry. These modifications can lead to compounds with unique chemical and biological properties, demonstrating the value of cyclopropyl groups in drug design (Nötzel et al., 2001).
Biological Activities
Antimicrobial and Antioxidant Properties : Several studies have reported on the antimicrobial and antioxidant activities of compounds containing elements similar to the specified compound. For example, novel indole derivatives have shown promising antiinflammatory activities, which could lead to the development of new therapeutic agents (Verma et al., 1994). Furthermore, compounds with cyclopropane-annelated structures have been evaluated for their antimicrobial and antioxidant activities, highlighting the potential of these compounds in developing new antimicrobial agents (Raghavendra et al., 2016).
Anticancer Evaluation : The in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles against selected human cancer cell lines demonstrates the potential of these compounds in cancer research. This area of study is crucial for identifying new lead compounds in the fight against cancer (Vaddula et al., 2016).
Wirkmechanismus
Target of action
Indole derivatives, which are part of this compound, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(15-11-17(26-22-15)13-3-4-13)21-14-6-5-12-7-8-23(16(12)10-14)20(25)18-2-1-9-27-18/h1-2,5-6,9-11,13H,3-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYSOYEKNRLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)
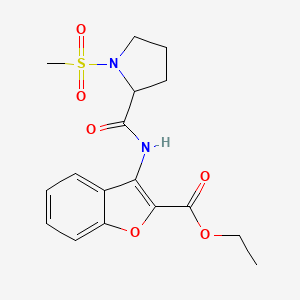
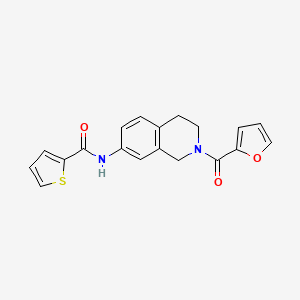

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)
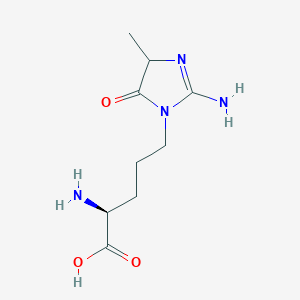
![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
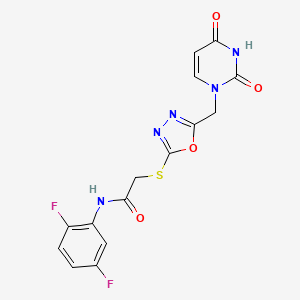
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
